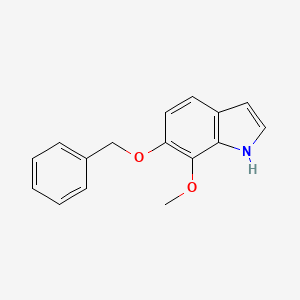

1h-Indole,7-methoxy-6-(phenylmethoxy)-

Description

Contextualization within Substituted Indole (B1671886) Chemistry Research

Substituted indoles are a "privileged scaffold" in medicinal chemistry, meaning they can bind to a variety of biological receptors with high affinity. acs.org The indole core itself is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. nih.gov However, the reactivity and regioselectivity of these reactions can be significantly modulated by the presence of substituents on the benzene (B151609) ring. chim.it

The synthesis of substituted indoles is a mature yet continually evolving field of organic chemistry. nih.gov Classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are still widely used, often with modern modifications to improve yield and versatility. chim.it More contemporary approaches focus on developing greener and more efficient catalytic methods for the construction and functionalization of the indole ring. nih.govnews-medical.net Research in this area is driven by the constant demand for novel indole derivatives with unique properties for various applications, particularly in drug discovery. news-medical.net The compound 1H-Indole, 7-methoxy-6-(phenylmethoxy)- is a prime example of a polysubstituted indole, the synthesis of which would require strategic planning to control the regioselective introduction of the methoxy (B1213986) and phenylmethoxy groups.

Significance of Methoxy and Phenylmethoxy Substituted Indoles in Chemical Biology

The incorporation of methoxy and phenylmethoxy groups onto the indole scaffold has profound implications for its biological activity. Methoxy groups are known to enhance the electron-donating nature of the indole ring, which can influence its reactivity and interactions with biological targets. chim.it This enhanced reactivity has been exploited in the synthesis of complex natural products and their analogues. ulakbim.gov.tr

From a chemical biology perspective, methoxy-substituted indoles have demonstrated a wide array of pharmacological effects. chim.it For instance, they are found in compounds with antitumor, antifungal, and antioxidant properties. chim.itnih.gov The phenylmethoxy (benzyloxy) group, often used as a protecting group in synthesis, can also contribute to the biological profile of a molecule. orgsyn.org The presence of these substituents can impact a molecule's lipophilicity, metabolic stability, and ability to form specific hydrogen bonds with protein targets. This makes methoxy and phenylmethoxy substituted indoles attractive candidates for the development of new therapeutic agents. nih.gov

| Biological Activity | Example Compound Class | Reference |

| Antitumor | Duocarmycins, Mitomycins | chim.it |

| Antifungal | Methoxycamalexins | nih.gov |

| Antioxidant | Melatonin derivatives | chim.it |

| Tubulin Polymerization Inhibition | Methoxy-substituted 3-formyl-2-phenylindoles | nih.gov |

Overview of Research on 1H-Indole, 7-methoxy-6-(phenylmethoxy)- and Closely Related Analogues

While specific research focusing exclusively on 1H-Indole, 7-methoxy-6-(phenylmethoxy)- is not extensively documented in publicly available literature, a significant body of research exists on closely related analogues. This research provides valuable insights into the potential properties and applications of this specific compound.

For example, the synthesis of various methoxy- and benzyloxy-substituted indoles has been reported, often as intermediates in the total synthesis of natural products or as part of libraries of compounds for biological screening. orgsyn.org The general strategies for constructing such molecules often involve the use of appropriately substituted anilines or benzaldehydes as starting materials. chim.itmdpi.com

Studies on analogues have revealed important structure-activity relationships. For instance, the position of the methoxy group on the indole ring has been shown to be critical for the antifungal activity of methoxycamalexins. nih.gov Similarly, in the case of antitumor agents, the substitution pattern on the benzene portion of the indole is crucial for their DNA alkylating properties. chim.it The combination of a methoxy and a benzyloxy group at positions 7 and 6, respectively, as in the title compound, would be expected to influence its electronic properties and steric profile, potentially leading to unique biological activities. Further research on 1H-Indole, 7-methoxy-6-(phenylmethoxy)- would be necessary to fully elucidate its chemical and biological characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

7-methoxy-6-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H15NO2/c1-18-16-14(8-7-13-9-10-17-15(13)16)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |

InChI Key |

PLANTPBXECBTDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 7 Methoxy 6 Phenylmethoxy and Analogues

Strategies for Indole (B1671886) Core Formation with Methoxy (B1213986) and Phenylmethoxy Substituents

Classical Indole Synthesis Routes Applied to Substituted Precursors

Classical methods remain highly relevant for the synthesis of substituted indoles due to their reliability and the accessibility of starting materials. chim.it

Fischer Indole Synthesis : This prominent method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com For the target compound, a plausible precursor would be 3-(phenylmethoxy)-4-methoxyphenylhydrazine, which upon reaction with a suitable carbonyl compound like pyruvic acid and subsequent cyclization, would yield the desired indole core. The regioselectivity can be influenced by the acidity of the medium and steric effects. thermofisher.combyjus.com

Leimgruber-Batcho Indole Synthesis : This two-step process is a highly versatile and popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org It begins with the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-nitroenamine, followed by a reductive cyclization to yield the indole. wikipedia.orgresearchgate.net This method is exceptionally well-suited for preparing indoles with sensitive substituents as it proceeds under mild conditions. orgsyn.org A key advantage is that many ortho-nitrotoluene precursors are readily available or can be easily synthesized. wikipedia.org For instance, the synthesis of 4-benzyloxyindole (B23222) proceeds from 6-benzyloxy-2-nitrotoluene. orgsyn.org Following this precedent, 1H-Indole, 7-methoxy-6-(phenylmethoxy)- could be synthesized from 4-(phenylmethoxy)-3-methoxy-2-nitrotoluene.

| Method | Precursor 1 | Precursor 2 | Key Conditions | Product Type |

| Fischer Synthesis | 3-(Phenylmethoxy)-4-methoxyphenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acid, Heat | Substituted Indole |

| Leimgruber-Batcho Synthesis | 4-(Phenylmethoxy)-3-methoxy-2-nitrotoluene | DMFDMA / Pyrrolidine | 1. Heat; 2. Reducing agent (e.g., Raney Ni, H₂) | Substituted Indole |

Palladium-Mediated Indole Synthesis Approaches

Palladium catalysis offers powerful and flexible methods for constructing the indole nucleus, often with high regioselectivity and functional group tolerance. ub.edu

The Larock indole synthesis is a one-pot heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, catalyzed by a palladium complex. ub.eduwikipedia.org This reaction is highly versatile, tolerating a wide range of functional groups on both the aniline (B41778) and alkyne components. nih.gov The regioselectivity generally favors the placement of the bulkier alkyne substituent at the C-2 position of the indole. nih.gov A notable application of this method is the synthesis of 7-methoxy-tryptophan derivatives, which commences with the Larock heteroannulation of 2-iodo-6-methoxyaniline. rsc.org This demonstrates the viability of using precursors with methoxy groups at the desired position. To synthesize the target compound, one could employ a suitably substituted alkyne with 2-iodo-3-methoxy-4-(phenylmethoxy)aniline.

| Reaction | Aniline Precursor | Alkyne Precursor | Catalyst System | Key Conditions |

| Larock Heteroannulation | 2-Iodo-3-methoxy-4-(phenylmethoxy)aniline | Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | DMF, Heat |

Rhodium-Mediated Indole Synthesis Approaches

Rhodium catalysts have enabled unique transformations for indole synthesis, including C-H activation and oxidative coupling strategies. acs.orgthieme-connect.com One approach involves the oxidative coupling of N-acetyl anilines with internal alkynes, mediated by a rhodium(III) catalyst, to produce highly functionalized indoles. acs.org Another strategy is the rhodium-catalyzed cascade reaction of β,β-disubstituted styryl azides to selectively form 2,3-disubstituted indoles. nih.gov These methods can tolerate electron-donating groups, such as methoxy substituents, on the aromatic rings. nih.gov The synthesis of 7-substituted indoles can also be achieved via rhodium(III)-catalyzed oxidative cross-coupling and subsequent oxidation of indoline (B122111) derivatives. figshare.comacs.org

| Approach | Precursor 1 | Precursor 2 | Catalyst | Product Type |

| Oxidative Coupling | Substituted N-acetyl aniline | Internal Alkyne | Rh(III) complex | Polysubstituted Indole |

| Azide Cascade | β,β-Disubstituted styryl azide | - | Rh(II) carboxylate complex | 2,3-Disubstituted Indole |

Reductive Cyclization Protocols for Substituted Indoles

Reductive cyclization is a cornerstone of several indole syntheses, most notably the second step of the Leimgruber-Batcho method. wikipedia.org This protocol involves the reduction of a nitro group positioned ortho to a side chain that can participate in cyclization. The synthesis of 4-benzyloxyindole from (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene is a prime example. orgsyn.org The nitroenamine intermediate is reduced, commonly with reagents like Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride, to form an amino group which then spontaneously cyclizes and eliminates a secondary amine to form the aromatic indole ring. wikipedia.orgorgsyn.org

| Precursor | Reducing Agent | Catalyst | Key Conditions | Product |

| (E)-2-Nitro-β-enaminostyrene derivative | Hydrazine Hydrate | Raney Nickel | THF / Methanol, 30-50°C | Substituted Indole |

| (E)-2-Nitro-β-enaminostyrene derivative | H₂ | Pd/C | Varies | Substituted Indole |

Condensation Reactions for Indole Ring Elaboration

Condensation reactions are fundamental to building the indole framework, often serving as the initial step in a multi-step synthesis. The Leimgruber-Batcho synthesis perfectly illustrates this, where the first step is the condensation of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. orgsyn.org This reaction takes advantage of the acidity of the benzylic methyl protons, which are activated by the ortho-nitro group. researchgate.net The condensation yields a highly conjugated enamine intermediate, which is then poised for reductive cyclization. wikipedia.org This step is efficient and generally high-yielding. orgsyn.org Another strategy involves the catalyst-free condensation of primary amines with specifically substituted cyclohexadienones to form 6-hydroxy indoles, which could subsequently be benzylated. acs.org

| Precursor 1 | Precursor 2 | Additive | Conditions | Intermediate Product |

| 4-(Phenylmethoxy)-3-methoxy-2-nitrotoluene | DMFDMA | Pyrrolidine | DMF, Reflux (110°C) | (E)-β-Enamino-2-nitrostyrene |

Photochemical Cyclization Approaches

Photochemical reactions provide unique pathways for forming complex ring systems under mild conditions. researchgate.net Methods like the Witkop cyclization involve an intramolecular photoinduced C-C bond formation. nih.gov A direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles can be used to prepare polycyclic indolinyl compounds without the need for a photocatalyst. nih.gov This reaction tolerates electron-donating groups like methoxy on the benzoyl moiety. nih.gov Another approach is the dehydrogenative photocyclization of 3-styryl indoles, a Mallory-type reaction, which can proceed without external oxidants to yield fused indole systems. nih.govacs.org This method has been shown to be effective with substituted indoles, including those with benzyloxy (OBn) and methoxy (OMe) groups. nih.gov

| Method | Precursor Type | Light Source | Key Conditions | Product Type |

| Reductive Heck Cyclization | N-Acyl Indole with o-haloaryl group | UVA/Blue LEDs | Base (e.g., DIPEA) | Polycyclic Indolinyl Compound |

| Dehydrogenative Cyclization | 3-Styryl Indole | UV Lamp (e.g., 350 nm) | Inert Atmosphere (Argon) | Fused Indole System (Benzo[a]carbazole) |

Selective Functional Group Interconversions and Modifications

The construction of the target molecule relies on the selective modification of the indole core or its precursors. Key transformations include the introduction of methoxy and phenylmethoxy (benzyloxy) groups, functionalization of precursor molecules to form the indole ring, and the use of protecting groups to direct these reactions.

The presence of methoxy groups on the indole ring can enhance reactivity and is a feature of many naturally occurring indoles. chim.it The synthesis of methoxy-activated indoles can be achieved using various established methods, often starting from commercially available di- or trimethoxy aniline and benzaldehyde (B42025) derivatives. chim.it Classical methods are frequently employed for the construction of these scaffolds. chim.it

One of the most common strategies is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov For methoxy-substituted indoles, a corresponding methoxy-substituted phenylhydrazone is used. nih.gov However, the substitution pattern can lead to unexpected outcomes. For instance, the Fischer synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as an abnormal main product, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights the influence of the methoxy group's position on the reaction's regioselectivity. nih.gov

Other significant methods for building methoxy-activated indole systems include the Bischler and Hemetsberger syntheses. chim.it An alternative approach involves the nucleophilic substitution of a chloro group with a methoxide (B1231860) anion, a reaction that can be facilitated by forming a chromium tricarbonyl complex with the indole ring. clockss.org This method is particularly useful for introducing methoxy groups onto a pre-existing, complex indole skeleton. clockss.org

| Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Methoxy-substituted phenylhydrazones and ketones/aldehydes | Widely used, but regioselectivity can be affected by substituent positions, potentially leading to abnormal products. | nih.gov |

| Bischler & Hemetsberger Syntheses | Various substituted anilines and α-haloketones or α-azido-cinnamic esters | Established and versatile methods for constructing the indole core. | chim.it |

| Nucleophilic Substitution via CTC-complex | Chloro-substituted indoles and potassium methoxide | Allows for methoxy group introduction on a complex, pre-formed indole scaffold under mild conditions. Requires chromium tricarbonyl complex (CTC) formation. | clockss.org |

| Domino Reaction | ortho-Anisoles (2-methoxytoluenes) and benzonitriles | A metal-free approach involving benzylic C-H deprotonation, addition to a nitrile, and subsequent SNAr to displace the methoxy group, forming the indole ring. | nsf.gov |

The phenylmethoxy, or benzyl (B1604629), group serves both as a common protecting group for hydroxyl functionalities and as a key pharmacophore in various biologically active molecules. nih.govnih.gov Its installation onto an indole scaffold is typically achieved through Williamson ether synthesis, where a hydroxylated indole or its precursor is treated with a benzyl halide in the presence of a base.

A relevant synthetic approach for introducing a benzyloxy group onto a benzene (B151609) ring destined to become part of an indole is the Leimgruber-Batcho indole synthesis. orgsyn.org This method allows for the preparation of indoles that might be difficult to access through other routes. For example, the synthesis of 4-benzyloxyindole starts with the benzylation of 2-methyl-3-nitrophenol. orgsyn.org

The general steps for this transformation are outlined below:

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Benzylation | 2-methyl-3-nitrophenol, Benzyl chloride, K₂CO₃, DMF | Installs the benzyloxy group, yielding 6-Benzyloxy-2-nitrotoluene. | orgsyn.org |

| 2 | Condensation | N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine | Functionalizes the methyl group to form an enamine intermediate, (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. | orgsyn.org |

| 3 | Reductive Cyclization | Raney nickel, Hydrazine hydrate | Reduces the nitro group and cyclizes the enamine to form the final indole ring (4-Benzyloxyindole). | orgsyn.org |

This sequence demonstrates how the benzyloxy group can be incorporated at an early stage, prior to the formation of the indole ring itself. orgsyn.org The stability of the benzyl ether under the subsequent reaction conditions is crucial for the success of the synthesis. clockss.org

The formation of substituted indoles often relies on the functionalization of precursors where the desired substitution pattern is already established on a benzene ring. One powerful strategy involves the activation of a methyl group positioned ortho to a directing group, which then participates in the formation of the pyrrole (B145914) ring.

While direct lithiation of a benzylic methyl group is possible, it typically requires a lithium amide base, whereas alkyllithium bases tend to promote lithiation of the arene ring. uwindsor.ca A more common and highly effective method that leverages the reactivity of an ortho-methyl group is the Leimgruber-Batcho indole synthesis. orgsyn.org This process does not involve direct lithiation but instead relies on the chemical activation of the methyl group by an adjacent nitro substituent. The acidic protons of the methyl group in a 2-methylnitrobenzene derivative allow for condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). orgsyn.org This step transforms the methyl group into a vinylogous amine (enamine). Subsequent reduction of the nitro group triggers a spontaneous cyclization and elimination to form the indole ring. orgsyn.org This sequence effectively uses the ortho-methyl group as a linchpin for constructing the heterocyclic portion of the indole.

Separately, directed ortho-lithiation (DoM) is a versatile technique for the regioselective functionalization of aromatic and heterocyclic rings. semanticscholar.org The strategy involves a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. semanticscholar.org Powerful DMGs include amides, carbamates, and sulfonyl groups. semanticscholar.org This method allows for the precise introduction of electrophiles at a specific position, which can be a key step in constructing complex precursors for indole synthesis. For instance, the ortho-lithiation of aniline derivatives can be achieved by first converting the amine into a transient urea, which then directs lithiation. organic-chemistry.org

The synthesis of complex molecules like 1H-Indole, 7-methoxy-6-(phenylmethoxy)- requires precise control over reactivity at various sites. Protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and directing transformations to specific positions. researchgate.net

In indole chemistry, the N-H proton of the pyrrole ring is acidic and can interfere with reactions such as metalation. Therefore, protection of the indole nitrogen is a common and critical strategy. The choice of protecting group can significantly influence the regioselectivity of subsequent reactions, particularly C-H functionalization. acs.org For example, directed lithiation of N-protected indoles often leads to substitution at the C-2 position. semanticscholar.org However, certain protecting groups can steer metalation to other positions. A notable example is the use of the tert-butoxycarbonyl (Boc) group on an indoline (a reduced indole), which selectively directs lithiation to the C-7 position. orgsyn.org Since indolines can be readily oxidized to indoles, this provides a powerful route to 7-substituted indoles. orgsyn.org

Several protecting groups are commonly employed in indole synthesis, each with its own method of installation and removal. The selection of a suitable protecting group depends on its stability to the reaction conditions required for subsequent steps and the mildness of the conditions required for its removal.

| Protecting Group | Abbreviation | Key Features & Use in Directing Synthesis | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | On an indoline ring, it is essential for directing selective lithiation to the C-7 position. | Acidic conditions (e.g., TFA). | orgsyn.org |

| Benzenesulfonyl | Bs | Commonly used for N-protection. | Reductive conditions. | acs.org |

| p-Toluenesulfonyl | Tosyl (Ts) | An electron-withdrawing group used for N-protection. | Strong base or reductive conditions. | researchgate.netacs.org |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Can direct regioselective C-3 lithiation in indazoles, a related heterocycle. Amenable to oxidative coupling reactions in indoles. | Fluoride source (e.g., TBAF) or aqueous acid. | acs.orgnih.gov |

| p-Methoxybenzyl | PMB | Can be removed under oxidative conditions that may leave other groups like benzyl ethers intact. | DDQ or Trifluoroacetic acid (TFA). | clockss.org |

| Allyloxycarbonyl | Aloc | Suitable for orthogonal protection strategies in peptide synthesis involving tryptophan. | Palladium(0) catalysis. | nih.gov |

Synthesis of Regioisomers and Structural Analogues

The biological activity of substituted indoles is highly dependent on the specific placement of functional groups on the aromatic ring. Therefore, the development of synthetic routes that provide unambiguous access to specific regioisomers is a central goal in medicinal chemistry.

The synthesis of specific regioisomers of disubstituted indoles like 1H-Indole, 7-methoxy-6-(phenylmethoxy)- and its isomer, 5-methoxy-6-(phenylmethoxy)-1H-indole, hinges on the substitution pattern of the starting benzene-ring precursor. nih.gov The final positions of the methoxy and phenylmethoxy groups are dictated by the synthetic route used to construct the indole ring.

Synthesis of 5-methoxy-6-(phenylmethoxy)-1H-indole: A logical precursor for this isomer is a 3,4-disubstituted aniline or a related compound. For instance, a synthetic route could begin with a molecule like 4-amino-2-methoxyphenol. The phenolic hydroxyl group would first be protected as a benzyl ether, followed by a standard indole synthesis protocol. Alternatively, a route could start from 3-methyl-4-nitroanisole, which can be converted into 5-methoxy-2-nitrophenylacetic acid. orgsyn.org This intermediate can then be carried through a sequence of reactions to build the indole ring, with the benzyloxy group being introduced at a later stage, likely via demethylation followed by benzylation at the 6-position. Another approach involves the dehydrogenation of 5-methoxy-indoline in the presence of a palladium catalyst to yield 5-methoxy-indole, which could then be functionalized at the 6-position. prepchem.com

Synthesis of 1H-Indole, 7-methoxy-6-(phenylmethoxy)-: The synthesis of this specific isomer requires a different starting material, one that has the precursor functionalities at what will become the 6- and 7-positions of the indole. A plausible route would utilize a 2,3-disubstituted aniline derivative. For example, starting with 2-methyl-3-nitrophenol, one could perform a benzylation of the hydroxyl group to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then perfectly set up for the Leimgruber-Batcho synthesis, which would yield 7-benzyloxyindole. Subsequent functionalization, such as methoxylation at the 6-position, would be required. A more direct route would start from a precursor already containing the methoxy and benzyloxy groups in the correct orientation, such as a suitably substituted ortho-nitrotoluene, which can then be converted to the target indole via condensation and reductive cyclization. orgsyn.org The regiochemical outcome is thus controlled by the careful selection of the initial aromatic precursor.

Synthesis of Indole Derivatives with Modified Alkoxy Substituents

The synthesis of indole derivatives with specific alkoxy patterns, such as the 7-methoxy and 6-phenylmethoxy groups, requires regioselective methods that can precisely place these functional groups on the benzene ring of the indole scaffold. A variety of named reactions and modern catalytic methods can be adapted for this purpose.

One versatile approach is the Leimgruber-Batcho indole synthesis , which begins with an appropriately substituted o-nitrotoluene. pharmaguideline.comresearchgate.netwikipedia.org For the target compound, the synthesis would commence from 2-methyl-3-benzyloxy-4-methoxy-1-nitrobenzene. This starting material undergoes condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. researchgate.netwikipedia.org Subsequent reductive cyclization of the enamine, often achieved using reagents like Raney nickel and hydrazine or palladium on carbon (Pd/C) with hydrogen, yields the final indole core. wikipedia.org This method is highly effective for producing indoles with various substitution patterns and is noted for its high yields and mild reaction conditions. wikipedia.org

Another significant strategy is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. pharmaguideline.comnih.gov To generate analogues with modified alkoxy groups, one would start with a correspondingly substituted aniline, convert it to the necessary phenylhydrazine, and then react it with a suitable carbonyl compound to induce cyclization. The regiochemical outcome of this synthesis is dependent on the substitution pattern of the phenylhydrazine. luc.edu

Modern synthetic advancements include palladium-catalyzed methods. For instance, palladium-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline derivatives provides a route to substituted indole-3-carboxylic esters. beilstein-journals.org By selecting starting materials with the desired methoxy and benzyloxy (or other alkoxy) groups, this method can be tailored to produce a range of functionalized indoles.

The table below summarizes various synthetic approaches for creating substituted 1-alkoxyindoles, which are analogues where the modification is on the indole nitrogen.

| Method | Starting Materials | Key Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Four-Step Sequence | Nitro ketoesters, Alcohols, Alkyl halides | 1) SnCl2·2H2O, R1OH; 2) Base, R2Y | Multisubstituted 1-alkoxyindoles | nih.gov |

| Base-mediated Cyclization | Alkyl 2-(2-nitroaryl)-2-butenoates | Potassium tert-butoxide, then electrophile (e.g., methyl iodide, benzyl bromide) | N-alkoxyindoles | researchgate.net |

| Oxidation of Dihydroindoles | 2,3-dihydroindole | Na2WO4/H2O2 | 1-hydroxyindoles (precursors to 1-alkoxyindoles) | nih.gov |

Preparation of Bis-Indole Systems

Bis-indole compounds, which feature two indole units linked together, are prevalent in nature and exhibit a wide range of biological activities. jchemlett.comnih.gov The synthesis of these systems often involves the electrophilic substitution of an indole at the C3 position.

A primary method for synthesizing bis(indolyl)methanes is the condensation of two equivalents of an indole with an aldehyde or ketone, typically catalyzed by an acid. jchemlett.com To prepare a bis-indole system derived from a substituted indole like 7-methoxy-6-(phenylmethoxy)-1H-indole, one would react it with an appropriate carbonyl compound. The electron-rich nature of the indole ring, enhanced by the alkoxy substituents, facilitates the electrophilic attack at the C3 position, leading to the formation of a carbon-carbon bond between the two indole moieties and the carbonyl carbon. uninsubria.it

Various catalysts have been employed to promote this reaction under mild conditions. These include both protic and Lewis acids. jchemlett.com Microwave-assisted synthesis has also proven effective, often leading to shorter reaction times and improved yields. jchemlett.com For example, reacting an indole with an aldehyde in the presence of a catalytic amount of glacial acetic acid under microwave irradiation is a rapid method for obtaining bis-indole derivatives. jchemlett.com

The table below details different catalytic systems used for the synthesis of bis(indolyl)methanes.

| Catalyst System | Reactants | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Indole, Aldehyde (e.g., Salicylaldehyde, p-methoxybenzaldehyde) | Microwave irradiation (140W) | Rapid reaction times (30-60 sec), solvent-free potential | jchemlett.com |

| Amberlyst-15 | Indole, Ketones | Mild conditions | Simple processing and high yields | researchgate.net |

| Silzic (ZnCl2/SiO2) | Indole, Ketones | Mild conditions | Heterogeneous catalyst, easy removal | researchgate.net |

| Scandium triflate (Sc(OTf)3) | Indole, Ketones | Mild conditions | Efficient Lewis acid catalyst | researchgate.net |

Multi-step Reaction Sequences for Substituted Indoles

The construction of complex, highly substituted indoles often necessitates multi-step reaction sequences. These classical methods provide a robust framework for accessing a wide diversity of indole structures.

Synthesis of an alkyl azidoacetate.

A base-promoted Knoevenagel condensation between the azidoacetate and an aromatic aldehyde (e.g., one with methoxy and phenylmethoxy substituents) to form an α-azido-β-arylacrylate. rsc.orgrsc.org

Thermolysis of the acrylate (B77674) intermediate, which induces an intramolecular cyclization to form the indole-2-carboxylate (B1230498) skeleton. rsc.orgsemanticscholar.org

This sequence is particularly useful for creating indoles with substituents at the C2 position. The thermal cyclization is typically carried out in a high-boiling solvent like xylene. researchgate.net A notable feature of this method is that the thermolysis of meta-substituted aryl precursors can lead to a mixture of 5- and 7-substituted indole regioisomers. rsc.org

The Leimgruber-Batcho synthesis , as mentioned previously, is another prime example of an efficient two-step sequence. pharmaguideline.comresearchgate.netwikipedia.org Its popularity stems from the commercial availability of many o-nitrotoluene starting materials and the mild conditions under which the reactions proceed with high yields. wikipedia.org The development of microwave-assisted protocols for this reaction has further enhanced its utility, allowing for the rapid preparation of the key enamine intermediates. rsc.org

The table below outlines the key steps in the Hemetsberger reaction sequence.

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Substituted Aromatic Aldehyde, Ethyl Azidoacetate | Sodium Ethoxide (Base) | Ethyl α-azido-β-arylacrylate |

| 2 | Intramolecular Cyclization | Ethyl α-azido-β-arylacrylate | Thermolysis (e.g., refluxing xylene) | Indole-2-carboxylate |

These multi-step sequences provide reliable and versatile pathways for the synthesis of complex indole derivatives, allowing for precise control over the substitution pattern required for compounds like 1H-Indole, 7-methoxy-6-(phenylmethoxy)-.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the indole (B1671886) ring, the methoxy (B1213986) group, the benzyloxy methylene (B1212753) group, and the phenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the carbons of the indole core, the methoxy carbon, the benzyloxy methylene carbon, and the carbons of the phenyl group. The chemical shifts would help differentiate between aromatic, aliphatic, and ether-linked carbons.

Infrared (IR) Spectroscopy

An IR spectrum of the compound would show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations would include N-H stretching of the indole, C-H stretching for aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching for the ether linkages of the methoxy and benzyloxy groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to the molecular formula C₁₆H₁₅NO₂. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would reveal the electronic absorption properties of the indole chromophore as influenced by the methoxy and benzyloxy substituents. The spectrum would show characteristic absorption maxima (λmax) that are typical for substituted indole systems.

Chemical Reactivity and Transformations of the 1h Indole, 7 Methoxy 6 Phenylmethoxy Scaffold

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The most nucleophilic position is typically C3, followed by C2 and the N1-position. researchgate.net For 1H-Indole, 7-methoxy-6-(phenylmethoxy)-, the powerful electron-donating effects of the C6 and C7 alkoxy groups further enhance the nucleophilicity of the heterocyclic core, primarily at the C3 position.

Common electrophilic substitution reactions applicable to this scaffold include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. It is a very efficient method for the formylation of electron-rich aromatic systems. bhu.ac.inwikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). pcbiochemres.comorganic-chemistry.org The resulting 3-formylindole is a versatile intermediate for further synthetic elaborations.

Mannich Reaction: This reaction involves the aminoalkylation of the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst. libretexts.orguobaghdad.edu.iq Indole is a particularly active substrate for the Mannich reaction, leading to the formation of "gramine" derivatives. libretexts.orgchemtube3d.com These products are valuable because the dimethylaminomethyl group can be easily displaced by various nucleophiles, providing a pathway to a wide range of 3-substituted indoles. bhu.ac.in

Friedel-Crafts Reactions: While Friedel-Crafts alkylation of indoles can be complicated by polyalkylation and acid-catalyzed polymerization, acylation is a more reliable method for introducing acyl groups at the C3 position. researchgate.net The use of milder Lewis acids can facilitate these transformations.

Halogenation: Electron-rich indoles readily react with halogenating agents. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the C3 position.

The regioselectivity of these reactions is predominantly at the C3 position due to the ability of the indole nitrogen to stabilize the cationic intermediate (the arenium ion) formed during the electrophilic attack at this site. bhu.ac.in

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Scaffolds

| Reaction | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C3 | 3-Formylindole |

| Mannich | CH₂O, R₂NH, H⁺ | C3 | 3-(Dialkylaminomethyl)indole |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 | 3-Acylindole |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromoindole |

Nucleophilic Reactions and Annulation Processes

Direct nucleophilic substitution on the indole ring is generally challenging due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the 1H-Indole, 7-methoxy-6-(phenylmethoxy)- scaffold. However, the indole can act as a nucleophile in several important reactions.

Nucleophilic character is most pronounced at the C3 position. For instance, indoles can participate in Michael additions to α,β-unsaturated carbonyl compounds. bhu.ac.in Furthermore, the indole nitrogen, after deprotonation with a suitable base, becomes a potent nucleophile for reactions like N-alkylation and N-acylation (see section 4.4).

Annulation processes, where a new ring is fused onto the indole framework, can be achieved through various strategies. For example, cyclization of a 4-(indol-3-yl)butanol derivative under acidic conditions (e.g., boron trifluoride) can lead to the formation of a tetrahydrocarbazole. rsc.org This type of intramolecular electrophilic substitution involves the C2 or C4 positions of the indole, depending on the reaction pathway. rsc.org

Oxidation and Reduction Pathways

The 1H-Indole, 7-methoxy-6-(phenylmethoxy)- scaffold can undergo both oxidation and reduction, targeting either the heterocyclic core or the side-chain functionalities.

Oxidation: The electron-rich nature of alkoxy-substituted indoles makes them sensitive to oxidizing agents. A common reagent used for the oxidation of activated C-H bonds is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govrsc.org DDQ is a powerful oxidant capable of dehydrogenation and can be used for the oxidation of benzylic positions. du.ac.inorganic-chemistry.org In the context of substituted indoles, DDQ can catalyze oxidative lactonization of indole-3-butyric acids. nih.gov Depending on the reaction conditions, oxidation can potentially lead to the formation of oxindoles or other oxidized indole derivatives.

Reduction: Reduction of the indole moiety typically targets the C2-C3 double bond of the pyrrole (B145914) ring to yield an indoline (B122111).

Catalytic Hydrogenation: This is a common method for reducing the indole ring, often employing catalysts like palladium on carbon (Pd/C). This method is also effective for the cleavage of benzyl (B1604629) ethers (see section 4.5). google.com

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in carboxylic acid media can reduce indoles to indolines. mdma.chacs.org Interestingly, this combination of reagents can also lead to simultaneous N-alkylation of the resulting indoline. mdma.ch The use of sodium cyanoborohydride (NaBH₃CN) in acetic acid provides a method for the clean reduction of indoles to indolines without the N-alkylation side reaction. researchgate.net

Table 2: Selected Reduction Methods for the Indole Ring

| Reagent/Catalyst | Solvent/Conditions | Product |

|---|---|---|

| H₂, Pd/C | Various | Indoline |

| NaBH₄ | Carboxylic Acid (e.g., Acetic Acid) | N-Alkylindoline |

| NaBH₃CN | Acetic Acid | Indoline |

Reactions Involving the Indole Nitrogen (N1)

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base (e.g., NaH, KHMDS) to generate the indolyl anion. This anion is a strong nucleophile and readily participates in various reactions.

N-Alkylation: The indolyl anion can be alkylated using alkyl halides or other electrophilic alkylating agents to introduce a substituent on the nitrogen atom.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used for the N-arylation of indoles with aryl halides or triflates. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylindoles.

Protection/Deprotection: The indole nitrogen is often protected during multi-step syntheses. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butoxycarbonyl (Boc). These groups can be introduced under basic conditions and removed using specific reagents, depending on the nature of the protecting group.

Transformations of the Methoxy (B1213986) and Phenylmethoxy Side Chains

The methoxy (–OCH₃) and phenylmethoxy (benzyloxy, –OCH₂Ph) groups at C7 and C6, respectively, are key functional handles that can be chemically modified, most commonly through ether cleavage to reveal the corresponding phenols.

Cleavage of the Methoxy Group (O-Demethylation): The cleavage of aryl methyl ethers is a common transformation. researchgate.net This can be achieved under harsh conditions using strong acids like HBr, or more commonly with Lewis acids such as boron tribromide (BBr₃). reddit.com Other reagents include aluminum chloride (AlCl₃) in combination with nucleophiles like sodium iodide (NaI). reddit.com Nucleophilic cleavage using thiolates, such as sodium thiocresolate, in a high-boiling solvent is also an effective method for demethylation. youtube.com

Cleavage of the Phenylmethoxy Group (O-Debenzylation): The benzyloxy group is a widely used protecting group for hydroxyl functions because it can be removed under mild, neutral conditions. The most common method for debenzylation is catalytic hydrogenolysis. google.comgoogleapis.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. sigmaaldrich.com This method is highly selective and often leaves other functional groups intact. Transfer hydrogenation, using a hydrogen donor like cyclohexene or formic acid in the presence of a Pd catalyst, is an alternative to using H₂ gas. sigmaaldrich.com

Table 3: Common Methods for Ether Cleavage on the Indole Scaffold

| Ether Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Methoxy | Boron tribromide (BBr₃) | Anhydrous solvent | Phenol |

| Methoxy | Aluminum chloride (AlCl₃) / Sodium Iodide (NaI) | Heating | Phenol |

| Phenylmethoxy | H₂, Palladium on carbon (Pd/C) | Ambient pressure/temp | Phenol |

| Phenylmethoxy | Cyclohexene, Pd/C | Heating | Phenol |

Rearrangement Reactions within the Indole Framework

Rearrangement reactions of the core indole structure are less common but can be induced under specific conditions. Acid-catalyzed rearrangements are known for certain indole derivatives. For instance, a Hofmann-Martius-type rearrangement has been reported for C3-aminomethylated indoles. In the presence of a Lewis acid, an aminomethyl group at the C3 position can rearrange to the C4 position of the indole ring. acs.org This type of transformation highlights the potential for skeletal reorganization under acidic conditions, driven by the formation of more stable intermediates. While not directly studied on the 6,7-dialkoxy scaffold, the potential for such rearrangements should be considered when subjecting the molecule to strong Lewis or Brønsted acids. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of Substituted Indoles Including 1h Indole, 7 Methoxy 6 Phenylmethoxy Analogues

Impact of Substituent Position on Biological Activity

The location of substituents on the indole (B1671886) ring is a critical determinant of biological activity. nih.gov Different positions on the indole scaffold—the pyrrole (B145914) ring (positions 1, 2, 3) and the benzene (B151609) ring (positions 4, 5, 6, 7)—are not equivalent, and substitution at these sites can lead to vastly different pharmacological outcomes.

For instance, in a series of indole-based chalcone derivatives with antiproliferative activity, the position of a methoxy (B1213986) group was found to be a crucial factor. nih.gov Research on certain methoxy group substituted derivatives indicated that substitution at position 7 of the indole ring was the most favorable for activity, whereas substitution at position 4 was the least favorable. nih.gov In another study on indole acetic acid derivatives, substitution at the 5-position with groups such as methoxy (-OCH3) or fluoro (-F) resulted in analogues that were more active than the unsubstituted parent compound. researchgate.net Similarly, for a different scaffold, the presence of a methoxy group at either the C5 or C6 position contributed to optimal antiproliferative activity. nih.gov

The position of larger structural motifs also has a significant impact. In a study of bisindole compounds acting as HIV-1 fusion inhibitors, the linkage point between the two indole units was paramount. nih.gov Compounds linked through the 6–6′ carbons showed the highest activity, while those with 5–6′, 6–5′, or 5–5′ linkages all exhibited reduced activity in both binding affinity and cell-based assays. nih.gov Furthermore, studies on methyl and methoxy indoles as modulators of the human aryl hydrocarbon receptor (AhR) revealed distinct activities based on substituent placement; 4-methyl-indole and 7-methoxy-indole were effective agonists, while 3-methyl-indole was an antagonist. chemimpex.com This highlights that even for the same substituent, the position dictates the nature of the biological response.

| Indole Scaffold | Substituent Position | Effect on Biological Activity |

|---|---|---|

| Methoxy-substituted Indole Derivatives | Position 7 | Most favorable for inhibitory activity in one study. nih.gov |

| Methoxy-substituted Indole Derivatives | Position 4 | Least favorable for inhibitory activity in the same study. nih.gov |

| Indole-propenone Scaffold | Positions 5 or 6 (Methoxy group) | Contributed to optimal antiproliferative activity. nih.gov |

| Indole Acetic Acid Derivatives | Position 5 | Substitution with -OCH3, -F, etc., led to higher activity than unsubstituted analogues. researchgate.net |

| Bisindole Compounds | 6–6′ Linkage | Optimal linkage for HIV-1 fusion inhibitory activity. nih.gov |

| Bisindole Compounds | 5–6′, 6–5′, or 5–5′ Linkage | Reduced activity compared to the 6-6' linked analogue. nih.gov |

| Methyl/Methoxy Indoles (AhR Modulators) | Position 4 (Methyl) or 7 (Methoxy) | Resulted in potent agonistic activity. chemimpex.com |

| Methyl/Methoxy Indoles (AhR Modulators) | Position 3 (Methyl) | Resulted in antagonistic activity. chemimpex.com |

Role of Methoxy Groups in Modulating Activity

Methoxy (-OCH3) groups are prevalent in natural products and approved pharmaceuticals, where they can significantly enhance ligand-target binding, improve physicochemical properties, and favorably modulate pharmacokinetic parameters. researchgate.netchemicalbook.com In the context of indole derivatives, the introduction of methoxy groups is a common strategy to enhance biological activity.

Studies have shown that methoxyindoles often exhibit enhanced reactivity compared to the unsubstituted indole core. In the development of 2-phenylindole derivatives as tubulin polymerization inhibitors, methoxy-substituted compounds were found to be much more effective cytostatic agents than their corresponding free phenol (hydroxy) counterparts. nih.gov The most active derivative identified in this series was 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which exhibited an IC50 value of 35 nM in cell growth inhibition assays. nih.gov

The beneficial effect of methoxy substitution is also evident in other contexts. As mentioned previously, a methoxy group at the C5 or C6 position of an indole-propenone scaffold was found to be a key contributor to its optimal antiproliferative activity. nih.gov For indole acetic acid derivatives, substitution at the 5-position with a methoxy group rendered the compound more active than the unsubstituted version. researchgate.net Furthermore, 7-methoxy-indole was identified as one of the most effective agonists of the human aryl hydrocarbon receptor (AhR), demonstrating that a methoxy group can be pivotal in initiating a specific biological response. chemimpex.com The methoxy group's ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the indole ring contribute to its role in modulating biological activity. chemicalbook.com

| Compound Name | Methoxy Group Position(s) | Observed Biological Activity/Role |

|---|---|---|

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 6 (on indole), 4 (on phenyl) | Highly potent inhibitor of tubulin polymerization and cell growth (IC50 = 35 nM). nih.gov |

| Indole-propenone Scaffold | 5 or 6 | Presence of a methoxy group at these positions contributed to optimal antiproliferative activity. nih.gov |

| Indole Acetic Acid Derivatives | 5 | 5-methoxy substitution led to higher activity than the unsubstituted analogue. researchgate.net |

| 7-Methoxy-indole | 7 | Identified as a potent agonist of the human aryl hydrocarbon receptor (AhR). chemimpex.com |

Contribution of Phenylmethoxy Groups to Pharmacological Profiles

The phenylmethoxy group, also known as a benzyloxy group, is a larger substituent that can significantly influence the pharmacological profile of an indole-containing molecule. While detailed SAR studies focusing solely on the phenylmethoxy group are less common than for smaller substituents, its presence in various biologically active compounds highlights its importance as a structural motif.

Specifically, 6-Benzyloxyindole has been utilized as a key reactant and structural intermediate in the synthesis of several classes of potent pharmacological agents. nih.govnih.gov Its applications include the preparation of:

Hepatitis C virus (HCV) inhibitors nih.gov

Protein kinase C (PKC) inhibitors nih.gov

CB2 cannabinoid receptor ligands nih.gov

Novel anticancer agents chemimpex.com

Influence of Substituent Nature (e.g., Electron-Withdrawing vs. Electron-Donating Groups) on Activity

The electronic properties of substituents on the indole ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can dramatically alter the reactivity and biological activity of the molecule. The effect, however, is highly dependent on the specific biological target or chemical reaction .

In some cases, electron-withdrawing groups enhance activity. For example, in a series of indole-based Schiff bases designed as α-glucosidase inhibitors, compounds bearing strong EWGs like nitro (-NO2) and bromo (-Br) groups exhibited the highest inhibitory activity. acs.org Similarly, in certain palladium-catalyzed oxidative arylation reactions, indole substrates with electron-withdrawing groups provided higher yields and better regioselectivity than those with electron-donating groups. thermofisher.com

Conversely, electron-donating groups can be more favorable in other contexts. During the halosulfenylation of indoles, substrates with EDGs produced higher yields compared to those with EWGs. nih.gov A competition experiment for oxidative coupling also showed that an indole with an electron-donating methoxy group reacted faster than its unsubstituted counterpart. thermofisher.com The influence of these groups is tied to their ability to modify the electron density of the indole ring system. For instance, substitution on a 7-azaindole ring with EDGs was found to enhance a specific n → π* interaction while weakening a hydrogen bond, with EWGs producing the opposite effect. chula.ac.th This demonstrates the nuanced role of substituent electronics in fine-tuning molecular interactions.

| Context | Substituent Type | Observed Effect |

|---|---|---|

| α-Glucosidase Inhibition (Schiff Bases) | Electron-Withdrawing (e.g., -NO2, -Br) | Enhanced inhibitory activity. acs.org |

| Oxidative Arylation Reaction | Electron-Withdrawing (e.g., -COOR) | Provided higher yields and regioselectivity. thermofisher.com |

| Halosulfenylation Reaction | Electron-Donating | Gave higher product yields. nih.gov |

| 7-Azaindole Interactions | Electron-Donating | Enhanced n → π* interaction, weakened hydrogen bond. chula.ac.th |

| 7-Azaindole Interactions | Electron-Withdrawing | Weakened n → π* interaction, strengthened hydrogen bond. chula.ac.th |

| Absorption Spectra of 4-Substituted Indoles | Electron-Withdrawing | Shifts absorption to a longer wavelength (red-shift). chemijournal.com |

| Absorption Spectra of 4-Substituted Indoles | Electron-Donating | Shifts absorption to a shorter wavelength (blue-shift). chemijournal.com |

SAR of the Core Indole Heterocyclic System

The intrinsic structure of the indole ring system is fundamental to the biological activity of its derivatives. The fusion of an electron-rich pyrrole ring with a benzene ring creates a unique aromatic scaffold that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.org

The N-H group at position 1 of the pyrrole ring is often a key interaction point. In several studies, N-unsubstituted indoles have shown significantly higher potency compared to their N-substituted counterparts. nih.gov For a series of antiproliferative indole-based chalcones, the presence of a hydrogen on the indole nitrogen was found to play a "decisive role" in enhancing activity. nih.gov The ability of the N-H group to act as a hydrogen bond donor is critical for anchoring the molecule in the binding site of some target proteins.

Preclinical Biological Activities and Proposed Molecular Mechanisms of Action

Anti-proliferative and Cytotoxic Activities in In Vitro Cancer Models

OXi8006 has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines in laboratory settings. These activities are primarily attributed to its function as a potent inhibitor of tubulin polymerization. nih.gov

Inhibition of Cancer Cell Proliferation

The compound has shown potent growth inhibition against various human cancer cell lines. OXi8006 was found to be cytotoxic against NCI-H460 (lung), DU-145 (prostate), and SK-OV-3 (ovarian) cancer cell lines, with an average 50% growth inhibition (GI50) of 25.7 nM. nih.gov Specifically, against the SK-OV-3 cell line, it exhibited a GI50 of 3.45 nM. nih.gov Further studies have confirmed its activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov The compound also shows selectivity for rapidly proliferating cells, such as activated Human Umbilical Vein Endothelial Cells (HUVECs), which are used as a model for tumor endothelium, while showing reduced activity against near-confluent, less proliferative endothelial cells. nih.gov

| Cell Line | Cancer Type | GI50 (nM) | Source |

|---|---|---|---|

| NCI-H460 | Lung | Average: 25.7 | nih.gov |

| DU-145 | Prostate | Average: 25.7 | nih.gov |

| SK-OV-3 | Ovarian | 3.45 | nih.gov |

| MDA-MB-231 | Breast (Triple-Negative) | Data available | nih.gov |

| Activated HUVECs | Endothelial (Tumor Model) | Low nanomolar range | nih.gov |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Preclinical Settings

A key mechanism of action for OXi8006 is its ability to disrupt the cell cycle. As an antimitotic agent, it has been shown to induce a cell cycle blockade at the G2/M phase. nih.gov This effect was observed in activated HUVECs following treatment with OXi8006 for 24 hours, with a significant increase in the percentage of cells in the G2/M phase occurring at concentrations between 25 and 50 nM. nih.govnih.gov This cell cycle arrest is a direct consequence of its tubulin-binding activity, which prevents the formation of the mitotic spindle necessary for cell division. While the induction of apoptosis is a common outcome for cells arrested in mitosis, the specific apoptotic pathways triggered by OXi8006 are a subject of ongoing investigation.

Preclinical Vascular Disrupting Activity

OXi8006 is recognized as a potent vascular disrupting agent (VDA). nih.govresearchgate.net VDAs selectively target and damage existing tumor vasculature, leading to a shutdown in blood flow to the tumor, thereby depriving it of essential oxygen and nutrients. nih.gov The mechanism involves the inhibition of tubulin polymerization in endothelial cells lining the tumor microvessels. nih.gov This leads to a cascade of events, including the disruption of microtubules and a subsequent reorganization of the cytoskeletal network. nih.gov

Specifically, treatment with OXi8006 leads to an increase in actin stress fiber formation and changes in cell morphology, causing the endothelial cells to round up and detach. nih.gov This process is mediated by the RhoA signaling pathway. nih.gov OXi8006 treatment has been shown to increase the phosphorylation of non-muscle myosin light chain and focal adhesion kinase, effects that are diminished by an inhibitor of RhoA kinase. nih.gov In preclinical models, OXi8006 demonstrated the ability to disrupt pre-established endothelial capillary-like networks in a dose-dependent manner, with network breakdown beginning at concentrations as low as 0.1 µM and complete disruption at 1 µM. nih.govnih.gov

Activity against Multidrug-Resistant Cancer Cell Lines In Vitro

While specific studies focusing solely on the activity of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- against a broad panel of multidrug-resistant (MDR) cancer cell lines are not extensively detailed in the reviewed literature, its mechanism of action provides some insight. Many MDR cancer cells overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. nih.gov Compounds that act as tubulin inhibitors, such as OXi8006, belong to a class of drugs that can sometimes circumvent this resistance mechanism. The effectiveness of certain tryptanthrin-derived indoloquinazolines in sensitizing drug-resistant MCF-7 cells to conventional cytotoxic agents suggests that indole-based structures may have potential in overcoming MDR. nih.gov However, further direct testing of OXi8006 on P-gp overexpressing cell lines is needed to confirm its efficacy in this context.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The broader class of indole (B1671886) derivatives is known to possess a wide range of biological activities, including antimicrobial properties.

Antibacterial Effects against Specific Pathogens

Antifungal Effects against Fungal Strains

There is no specific research data available on the antifungal activity of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- against common fungal strains such as Candida or Aspergillus species. Consequently, key metrics like Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for this specific compound have not been reported. While other indole derivatives have been noted for their antifungal properties, these findings cannot be directly attributed to 1H-Indole, 7-methoxy-6-(phenylmethoxy)-.

Inhibition of Efflux Pumps (e.g., NorA)

Specific studies evaluating the ability of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- to inhibit bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, have not been identified in the scientific literature. nih.govnih.gov The general class of indole derivatives has been explored for potential efflux pump inhibitory activity, which can reverse antibiotic resistance. nih.gov However, no experiments have been published that specifically measure the efficacy of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- in this capacity or its potential to synergize with antibiotics against resistant bacterial strains.

Antioxidant Activity

There are no available studies that have specifically assessed the antioxidant properties of 1H-Indole, 7-methoxy-6-(phenylmethoxy)-. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this compound. Therefore, its capacity to scavenge free radicals or act as a reducing agent remains uncharacterized. The presence of methoxy (B1213986) and phenolic-like structures suggests a potential for antioxidant activity, but this has not been experimentally verified. nih.gov

Anti-inflammatory Properties

Preclinical research on the anti-inflammatory properties of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- is not present in the available scientific literature. There is no data regarding its ability to inhibit key inflammatory mediators, such as nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines (e.g., TNF-α, IL-6), nor have its effects on inflammatory enzymes like cyclooxygenases (COX-1, COX-2) been investigated.

Receptor Modulation and Enzyme Inhibition in Preclinical Assays

No research has been published detailing the interaction of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- with adrenergic receptors. Binding affinity studies to determine key parameters such as the inhibition constant (Ki) or dissociation constant (Kd) at α- or β-adrenoceptor subtypes have not been performed for this specific molecule. Consequently, its potential agonistic or antagonistic potency at these receptors is unknown.

The inhibitory effects of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- on carbohydrate-metabolizing enzymes have not been evaluated in any published studies. There is no data available regarding its ability to inhibit α-glucosidase or α-amylase, which are key targets for managing postprandial hyperglycemia. nih.govnih.gov Therefore, IC50 values and the mechanism of inhibition for this compound against these enzymes are currently unknown.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

No published studies were found that investigated the inhibitory activity of 1h-Indole, 7-methoxy-6-(phenylmethoxy)- against PTP1B.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

There is no available data on the EGFR kinase inhibitory potential of 1h-Indole, 7-methoxy-6-(phenylmethoxy)-.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The effects of 1h-Indole, 7-methoxy-6-(phenylmethoxy)- on acetylcholinesterase or butyrylcholinesterase have not been reported in the scientific literature.

Inhibition of Tubulin Polymerization

No studies were identified that evaluated the activity of 1h-Indole, 7-methoxy-6-(phenylmethoxy)- as an inhibitor of tubulin polymerization. While related indole structures are known to target tubulin, specific data for this compound is lacking. mdpi.com

Carbonic Anhydrase (CA) Inhibition

Information regarding the inhibition of carbonic anhydrase isoforms by 1h-Indole, 7-methoxy-6-(phenylmethoxy)- is not available.

Other Investigated Preclinical Biological Activities

Anticonvulsant Activity

The anticonvulsant properties of 1h-Indole, 7-methoxy-6-(phenylmethoxy)- have not been assessed in any available preclinical studies. Although compounds containing benzyloxy groups have been explored for anticonvulsant effects, specific findings for this indole derivative are absent. researchgate.net

Information Not Available

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical data was found for the compound 1H-Indole, 7-methoxy-6-(phenylmethoxy)- regarding its antihistaminic, antidiabetic, antihypertensive, antiarrhythmic, spasmolytic, or neuroprotective activities.

The explicit instructions for this request required focusing solely on "1H-Indole, 7-methoxy-6-(phenylmethoxy)-" and generating content strictly within the provided outline. Due to the absence of research findings on this specific molecule for the requested biological activities, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined.

Further research on this specific indole derivative would be required to determine its pharmacological profile and potential therapeutic effects in the areas specified.

Based on a comprehensive search of available literature, specific computational and theoretical chemistry studies focusing solely on the compound 1h-Indole, 7-methoxy-6-(phenylmethoxy)- are not available. While extensive research exists on various indole derivatives and the computational methodologies outlined, the application of these techniques to this particular molecule has not been documented in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings and data tables for "1h-Indole, 7-methoxy-6-(phenylmethoxy)-" as requested. Generating such an article would require fabricating data and would not meet the standards of scientific accuracy.

For context, computational studies on related indole structures have been performed:

Molecular Docking and ADME Studies: Research on various indole alkaloids and synthetic indole derivatives has utilized molecular docking to explore interactions with biological targets like P-glycoprotein and enzymes. nih.govresearchgate.netiaps.org.in These studies help in understanding potential mechanisms of action and transport.

Blood-Brain Barrier (BBB) Prediction: In silico models are frequently used to predict the ability of compounds, including various indole structures, to cross the blood-brain barrier. nih.govnih.govarxiv.orgmdpi.com These predictions are crucial for the development of drugs targeting the central nervous system.

QSAR and Molecular Dynamics: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations have been applied to other classes of molecules, such as benzyloxy chalcones, to understand the relationship between chemical structure and biological activity and to study the dynamic behavior of ligand-protein complexes. researchgate.net

Conformational Analysis: This technique is used to determine the stable three-dimensional shapes of molecules, which is a critical step for understanding their biological activity. Studies often employ methods like potential energy scans to identify the lowest energy conformers of complex molecules. tandfonline.comresearchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In Silico Metabolic Stability Predictions

The metabolic stability of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In silico metabolic stability predictions have become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to assess a compound's likely metabolic fate before undertaking resource-intensive in vitro and in vivo studies. nih.gov For novel molecules such as 1h-Indole, 7-methoxy-6-(phenylmethoxy)-, computational models are employed to predict their susceptibility to biotransformation, primarily by cytochrome P450 (CYP) enzymes. nih.gov

These predictive models are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize knowledge from known substrates of metabolic enzymes to build predictive models, such as Quantitative Structure-Activity Relationships (QSAR), which correlate the structural features of molecules with their metabolic rates. nih.govnih.gov For a compound like 1h-Indole, 7-methoxy-6-(phenylmethoxy)-, its structural motifs, including the indole (B1671886) core, the methoxy (B1213986) group, and the benzyloxy (phenylmethoxy) group, would be analyzed by these models. Studies on related indole derivatives have shown that such substitutions significantly influence metabolic stability. nih.goviaps.org.in For instance, methoxy benzoyl indole compounds have demonstrated greater metabolic stability compared to other inhibitors in certain contexts. nih.gov

Structure-based methods, on the other hand, involve docking the compound into the three-dimensional structure of a metabolic enzyme's active site, such as a specific CYP isoform (e.g., CYP3A4, CYP2D6). nih.gov This approach simulates the binding affinity and orientation of the molecule within the enzyme, allowing for the identification of potential sites of metabolism (SOMs)—the specific atoms most likely to undergo enzymatic modification. For 1h-Indole, 7-methoxy-6-(phenylmethoxy)-, likely SOMs would include the methoxy and benzyloxy groups, which are prone to O-dealkylation, as well as various positions on the indole ring and the phenyl ring, which could undergo hydroxylation.

The output of these in silico analyses typically includes predictions of the compound's intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes (HLM), which are key indicators of metabolic stability. semanticscholar.org Furthermore, these tools can predict which specific CYP isoforms are most likely responsible for the compound's metabolism and whether the compound is likely to be an inhibitor of these enzymes. semanticscholar.org For example, in silico studies on other indole derivatives have predicted the inhibition of specific enzymes like CYP1A2, CYP2C19, and CYP2C9. semanticscholar.org

While specific in silico metabolic stability studies for 1h-Indole, 7-methoxy-6-(phenylmethoxy)- are not available in the public domain, the following table illustrates the typical parameters that would be generated in such a predictive analysis.

| Predicted Parameter | Illustrative Value/Prediction | Significance |

| Human Liver Microsomal Stability | ||

| Intrinsic Clearance (CLint) | Moderate to High | Predicts the rate of metabolism by liver enzymes. |

| Half-Life (t1/2) | Short to Moderate | Estimates the time taken for the compound's concentration to halve. |

| Cytochrome P450 (CYP) Metabolism | ||

| Primary Metabolizing Isoforms | CYP3A4, CYP2C9 | Identifies the key enzymes responsible for biotransformation. |

| Site of Metabolism (SOM) Prediction | O-demethylation at 7-methoxy, O-debenzylation at 6-benzyloxy, Aromatic hydroxylation on indole or phenyl ring | Pinpoints the most probable locations of metabolic reactions on the molecule. |

| CYP Inhibition Potential | ||

| CYP1A2 Inhibition | Potential Inhibitor | Assesses the risk of drug-drug interactions. |

| CYP2C9 Inhibition | Potential Inhibitor | Assesses the risk of drug-drug interactions. |

| CYP2C19 Inhibition | Low Probability | Assesses the risk of drug-drug interactions. |

| CYP2D6 Inhibition | Low Probability | Assesses the risk of drug-drug interactions. |

| CYP3A4 Inhibition | Potential Inhibitor | Assesses the risk of drug-drug interactions. |

These computational predictions serve as a valuable guide for medicinal chemists, enabling the early identification of potential metabolic liabilities and informing the design of analogues with improved pharmacokinetic properties.

Future Research Directions for 1h Indole, 7 Methoxy 6 Phenylmethoxy

Development of Innovative and Sustainable Synthetic Routes for Complex Indole (B1671886) Scaffolds

The synthesis of complex indole derivatives like 1H-Indole, 7-methoxy-6-(phenylmethoxy)- has traditionally relied on multi-step processes that can be time-consuming and generate significant chemical waste. Future research will increasingly focus on the development of innovative and sustainable synthetic methodologies. Green chemistry principles are becoming central to this effort, emphasizing the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

| Parameter | Conventional Synthesis (e.g., Fischer Indole Synthesis) | Green Synthetic Approaches |

|---|---|---|

| Reaction Time | Often requires prolonged heating (several hours to days) | Significantly reduced (minutes to a few hours) tandfonline.com |

| Energy Consumption | High, due to long reaction times and high temperatures | Lower, especially with microwave irradiation tandfonline.com |

| Solvents | Often relies on volatile and hazardous organic solvents | Employs greener solvents like water, ionic liquids, or solvent-free conditions researchgate.netnih.gov |

| Catalysts | May use harsh acids or heavy metal catalysts | Utilizes reusable, non-toxic, or biodegradable catalysts researchgate.net |

| Waste Generation | Can produce significant amounts of byproducts and waste | Reduced waste through higher atom economy and catalyst recycling rsc.org |

| Yields | Variable, can be moderate to good | Often high to excellent yields tandfonline.com |

Rational Design and Synthesis of Novel Analogues with Improved Preclinical Efficacy and Selectivity

The therapeutic potential of a lead compound is rarely optimal in its initial form. Rational drug design plays a crucial role in modifying the structure of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- to create novel analogues with enhanced preclinical efficacy and selectivity. nih.gov This process is heavily reliant on understanding the structure-activity relationships (SAR) of the indole scaffold. researchgate.netresearchgate.net

Future research will involve the systematic modification of the substituents on the indole ring. For example, altering the position or nature of the methoxy (B1213986) and phenylmethoxy groups, or introducing new functional groups at other positions, could significantly impact the compound's binding affinity to its biological target, as well as its pharmacokinetic properties. amanote.com The goal is to identify analogues that exhibit potent activity against the desired target while minimizing off-target effects, thereby improving the therapeutic index. nih.govnih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Analogues of 1H-Indole, 7-methoxy-6-(phenylmethoxy)-

| Position of Substitution | Functional Group Modification | Hypothetical Effect on Preclinical Efficacy | Rationale |

|---|---|---|---|

| C2-Position | Addition of a small alkyl group | Increased potency | May enhance binding affinity through hydrophobic interactions. |

| C3-Position | Introduction of a basic amine | Improved solubility and bioavailability | Can enhance aqueous solubility and interactions with biological targets. |

| N1-Position (Indole Nitrogen) | Addition of a propargylamine (B41283) moiety | Potential for neuroprotective activity | Known to inhibit monoamine oxidase (MAO) enzymes. rsc.org |

| Phenylmethoxy Group | Replacement with a substituted phenyl ring | Enhanced selectivity | Allows for fine-tuning of electronic and steric properties to better fit the target's binding pocket. |

| Methoxy Group | Demethylation to a hydroxyl group | Increased hydrogen bonding potential | May lead to stronger interactions with the biological target. |

In-depth Elucidation of Molecular Mechanisms of Action in Relevant Preclinical Disease Models

A critical aspect of future research will be to unravel the precise molecular mechanisms by which analogues of 1H-Indole, 7-methoxy-6-(phenylmethoxy)- exert their biological effects. This involves identifying their specific cellular targets and characterizing the downstream signaling pathways they modulate. frontiersin.orgmdpi.com

Preclinical disease models, such as cell cultures and animal models, are indispensable for these investigations. Techniques like affinity chromatography, mass spectrometry-based proteomics, and genetic knockdown or knockout experiments can be employed to identify the protein targets of these compounds. Subsequent studies would then focus on how the interaction with these targets affects cellular processes like proliferation, apoptosis, or inflammation. mdpi.com A thorough understanding of the mechanism of action is essential for predicting clinical efficacy and potential side effects.

Table 3: Potential Molecular Targets for Indole Derivatives in Preclinical Models

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |

|---|---|---|

| Oncology | Protein kinases, Tubulin, DNA topoisomerases | Many indole derivatives have shown anticancer activity by interfering with these key cellular components. nih.gov |

| Neurodegenerative Diseases | Cholinesterases, Monoamine oxidases (MAOs) | The indole scaffold is present in compounds that modulate neurotransmitter levels and have neuroprotective effects. rsc.orgnih.gov |